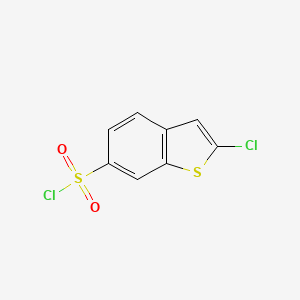

2-Chloro-1-benzothiophene-6-sulfonyl chloride

Description

2-Chloro-1-benzothiophene-6-sulfonyl chloride is a sulfonated benzothiophene derivative characterized by a fused benzothiophene ring system substituted with a chlorine atom at position 2 and a sulfonyl chloride group at position 4. The benzothiophene scaffold introduces a sulfur heteroatom into the aromatic system, which significantly alters electronic properties compared to benzene-based analogs. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other functionalized compounds.

Properties

Molecular Formula |

C8H4Cl2O2S2 |

|---|---|

Molecular Weight |

267.2 g/mol |

IUPAC Name |

2-chloro-1-benzothiophene-6-sulfonyl chloride |

InChI |

InChI=1S/C8H4Cl2O2S2/c9-8-3-5-1-2-6(14(10,11)12)4-7(5)13-8/h1-4H |

InChI Key |

SYFWZXBXFTUXAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-benzothiophene-6-sulfonyl chloride typically involves the chlorination of benzothiophene derivatives. One common method is the reaction of 2-chlorobenzothiophene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 0-5°C. The reaction proceeds through electrophilic substitution, where the chlorine atom replaces a hydrogen atom on the benzothiophene ring.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-1-benzothiophene-6-sulfonyl chloride is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted benzothiophene derivatives.

Oxidation: Production of sulfonic acids or sulfonates.

Reduction: Generation of sulfinic acids or sulfides.

Scientific Research Applications

2-Chloro-1-benzothiophene-6-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-benzothiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with.

Comparison with Similar Compounds

Research and Application Insights

Benzothiophene Derivatives in Drug Discovery

Benzothiophene sulfonyl chlorides are valuable in medicinal chemistry for constructing kinase inhibitors and antimicrobial agents. For example, the sulfur atom in benzothiophene enhances binding affinity to biological targets compared to purely hydrocarbon frameworks.

Benzene-Based Analogs as Industrial Reagents

2-Chloro-6-methylbenzenesulfonyl chloride is widely used to synthesize sulfonamides for agrochemicals and dyes. Its commercial availability and moderate reactivity make it a staple in industrial settings .

Biological Activity

2-Chloro-1-benzothiophene-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its interactions with metabolic enzymes, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClOS

- Functional Groups : It features a benzothiophene core structure with a sulfonyl chloride group, which enhances its reactivity.

1. Interaction with Metabolic Enzymes

Research indicates that 2-chloro-1-benzothiophene-6-sulfonyl chloride interacts significantly with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. The inhibition of these enzymes suggests that this compound could alter the metabolism of various pharmaceuticals, which is particularly relevant in drug development and safety assessments .

2. Antimicrobial Activity

Recent studies have shown that related compounds exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have demonstrated significant cytotoxicity against various bacterial strains, indicating the potential of 2-chloro-1-benzothiophene-6-sulfonyl chloride as a lead compound for antibiotic development .

| Compound Name | Activity | Reference |

|---|---|---|

| 2-Chloro-1-benzothiophene-6-sulfonyl chloride | Inhibits bacterial growth | |

| Sulfonamide derivatives | Cytotoxic to lung adenocarcinoma cells |

3. Antitumor Potential

The compound's structural analogs have been evaluated for their antitumor activity. Specifically, sulfonamide derivatives have shown promising results against lung adenocarcinoma cells. These studies suggest that the presence of the sulfonyl group may enhance the cytotoxic effects against tumor cells, potentially through mechanisms involving tumor-associated macrophages (TAMs) .

Case Studies

Several case studies highlight the biological effects of 2-chloro-1-benzothiophene-6-sulfonyl chloride and its derivatives:

- Antitumor Studies : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against lung adenocarcinoma cells, correlating with increased levels of tumor-associated macrophages (TAMs) which are known to influence tumor progression.

- Neuroprotective Effects : Research on neuroprotective agents has shown that certain benzothiophene derivatives can inhibit reactive oxygen species (ROS) formation in neuronal cells, providing insights into their potential use in treating neurodegenerative diseases.

- Antimicrobial Activity : A series of experiments confirmed that related compounds effectively inhibited bacterial growth by targeting essential cellular processes, showcasing their potential as new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds similar to 2-chloro-1-benzothiophene-6-sulfonyl chloride. The presence and positioning of functional groups significantly influence the compound's reactivity and biological effects. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-benzo[b]thiophene-2-sulfonyl chloride | Different position of chlorine | Varying degrees of activity |

| 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | Contains a methyl group | Enhanced reactivity |

| Benzothiophene-3-sulfonyl chloride | Different position of sulfonyl group | Reduced activity compared to 2-chloro variant |

Q & A

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

| Derivative | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonamide | NH₃ (g) | 0°C, 12 hrs | 78–85 |

| Sulfonate Ester | R-OH, Et₃N | RT, 6 hrs | 65–72 |

| Sulfonic Acid | H₂O, H₂O₂ | Reflux, 3 hrs | >90 |

| Adapted from synthesis protocols in . |

Q. Table 2. Computational Parameters for Reactivity Prediction

| Parameter | Value | Software/Tool |

|---|---|---|

| Basis Set | 6-31G* | Gaussian 16 |

| Solvent Model | PCM (DCM) | AutoDock Vina |

| Docking Energy | ≤ -8.0 kcal/mol | PyMOL |

| Derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.